Salvicine MDR Reversal: Quantitative Resistance Factor Comparison Versus Standard Chemotherapeutics
Salvicine maintains equivalent cytotoxicity against multidrug-resistant (MDR) cell sublines compared to their parental counterparts, a property not shared by standard chemotherapeutic agents. In direct comparative testing, Salvicine exhibited an average resistance factor of 1.42 across three MDR cell line pairs, whereas vincristine, doxorubicin, and etoposide demonstrated resistance factors of 344.35, 233.19, and 71.22, respectively [1]. This represents a >50-fold to >240-fold differential in resistance susceptibility between Salvicine and comparators.
| Evidence Dimension | Average resistance factor (IC50 MDR subline / IC50 parental cell line) |
|---|---|
| Target Compound Data | 1.42 (averaged across K562/A02, KB/VCR, MCF-7/ADR MDR sublines) |
| Comparator Or Baseline | Vincristine: 344.35; Doxorubicin: 233.19; Etoposide: 71.22 |
| Quantified Difference | Salvicine resistance factor is 242-fold lower than vincristine, 164-fold lower than doxorubicin, and 50-fold lower than etoposide |
| Conditions | K562/A02, KB/VCR, and MCF-7/ADR MDR sublines compared to parental K562, KB, and MCF-7 cells; cytotoxicity measured via standard assays |
Why This Matters
This quantitative resistance profile enables Salvicine to serve as an effective positive control or experimental agent in MDR models where conventional Topo II inhibitors fail due to P-gp-mediated efflux.
- [1] Miao ZH, Ding J, et al. Cytotoxicity, apoptosis induction and downregulation of MDR-1 expression by the anti-topoisomerase II agent, salvicine, in multidrug-resistant tumor cells. Int J Cancer. 2003;106(1):108-115. View Source
